

Comparative metabolomics of *Penicillium* sp. with and without Andrastin C production

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Compound of Interest

Compound Name: *Andrastin C*

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Unveiling the Metabolic Footprint of Andrastin C Production in *Penicillium* sp.

A Comparative Metabolomics Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of *Penicillium* sp. under conditions with and without the production of **Andrastin C**, a meroterpenoid with potential therapeutic applications. By examining the differential metabolite landscape, researchers can gain insights into the biosynthetic pathways, regulatory mechanisms, and potential biomarkers associated with **Andrastin C** production. The information presented herein is supported by experimental data from a comparative metabolomic study of *Penicillium expansum*, which demonstrated the exclusive production of Andrastin A and C under solid-state fermentation (SSF) conditions compared to submerged fermentation (SmF) where they were not detected^[1]^[2]^[3].

Quantitative Metabolite Comparison

The following table summarizes the relative abundance of key metabolites identified in *Penicillium expansum* under **Andrastin C**-producing (Solid-State Fermentation) and non-producing (Submerged Fermentation) conditions. This data is based on the findings of Kim et al. (2016), which highlighted distinct metabolic profiles between the two fermentation methods^[1]^[2]^[3].

Metabolite Class	Metabolite Name	Production Condition	Relative Abundance
Meroterpenoids	Andrastin A	Andrastin C-Producing (SSF)	Detected
Non-Producing (SmF)	Not Detected		
Andrastin C	Andrastin C-Producing (SSF)	Detected	
Non-Producing (SmF)	Not Detected		
Polyketides	Agonodepside B	Andrastin C-Producing (SSF)	Lower
Non-Producing (SmF)	Higher		
Rotiorin	Andrastin C-Producing (SSF)	Lower	
Non-Producing (SmF)	Higher		
Verrucosidin	Andrastin C-Producing (SSF)	Lower	
Non-Producing (SmF)	Higher		
Ochrephilone	Andrastin C-Producing (SSF)	Lower	
Non-Producing (SmF)	Higher		

Experimental Protocols

The methodologies outlined below are based on established protocols for the metabolomic analysis of filamentous fungi and are consistent with the approaches used in comparative studies of *Penicillium* sp.[\[1\]](#)[\[2\]](#)[\[3\]](#).

Fungal Culture and Sample Preparation

- **Andrastin C-Producing Condition (Solid-State Fermentation - SSF):** *Penicillium expansum* is cultured on a solid substrate, such as rice or wheat bran, supplemented with a nutrient solution. The culture is incubated at a controlled temperature and humidity for a specific period to allow for fungal growth and secondary metabolite production.
- **Non-Producing Condition (Submerged Fermentation - SmF):** The fungus is grown in a liquid medium, such as Potato Dextrose Broth (PDB), in a shaker incubator. This method promotes rapid biomass production but can suppress the biosynthesis of certain secondary metabolites.
- **Metabolite Extraction:** Fungal mycelia and the fermentation substrate (for SSF) or culture broth (for SmF) are harvested. Metabolites are extracted using a solvent system, typically a mixture of methanol, chloroform, and water, to capture a broad range of polar and non-polar compounds. The extraction is often facilitated by ultrasonication or homogenization.

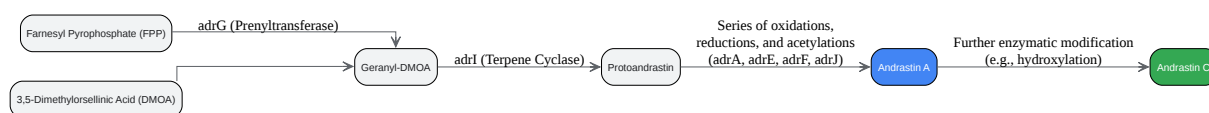
LC-MS/MS Analysis for Metabolite Profiling

- **Chromatography:** The extracted samples are analyzed using Ultra-Performance Liquid Chromatography (UPLC) coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer. A C18 column is commonly used for separation.
- **Mobile Phase:** A gradient elution with two solvents is employed. Solvent A is typically water with a small percentage of formic acid to improve ionization, and Solvent B is an organic solvent like acetonitrile. The gradient is programmed to separate a wide range of metabolites over the course of the analysis.
- **Mass Spectrometry:** The QTOF mass spectrometer is operated in both positive and negative ion modes to detect a broader range of compounds. Data is acquired over a specific mass-to-charge (m/z) range.
- **Data Analysis:** The raw data is processed using specialized software to identify and quantify metabolites based on their retention times and mass spectra. Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify significant differences in the metabolic profiles between the producing and non-producing conditions.

Visualizing the Metabolic Landscape

Andrastin C Biosynthetic Pathway

The biosynthesis of **Andrastin C** is closely related to that of Andrastin A, originating from the precursors farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA)[4][5]. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the *adr* gene cluster[4][6][7].

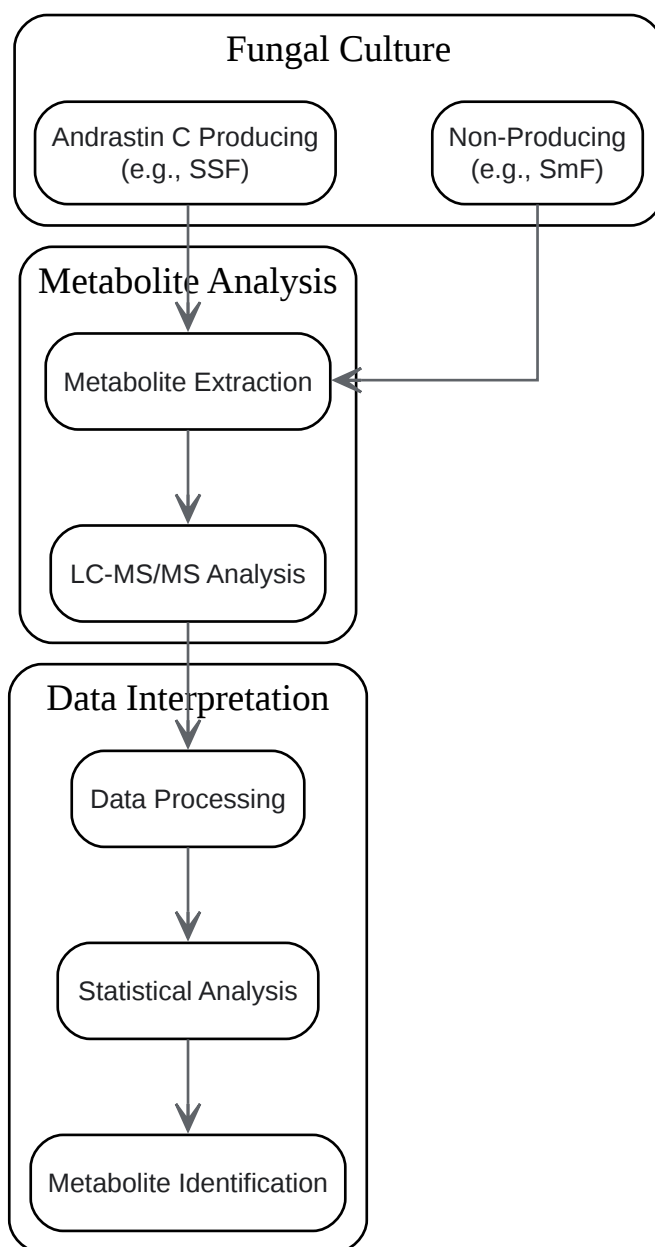


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Caption: Proposed biosynthetic pathway of **Andrastin C** in *Penicillium* sp.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates the general workflow for a comparative metabolomics study of *Penicillium* sp.



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Caption: General workflow for comparative metabolomics of *Penicillium* sp.

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